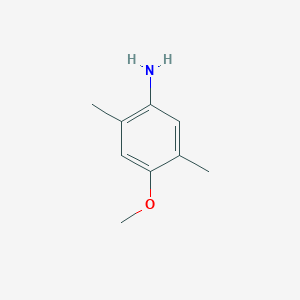
4-甲氧基-2,5-二甲基苯胺
描述
4-Methoxy-2,5-dimethylaniline is a chemical compound with the molecular weight of 151.21 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 4-Methoxy-2,5-dimethylaniline can be achieved through various methods. One such method involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Another approach involves the Schiff bases reduction route .Molecular Structure Analysis
The molecular structure of 4-Methoxy-2,5-dimethylaniline consists of asymmetric units of C16H20N2O . The compound’s structure is stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
4-Methoxy-2,5-dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it can be nitrated to produce a derivative with four nitro groups .Physical And Chemical Properties Analysis
4-Methoxy-2,5-dimethylaniline is a powder at room temperature . It has a melting point of 72-73 degrees Celsius .科学研究应用
Here is a comprehensive analysis of the scientific research applications of 4-Methoxy-2,5-dimethylaniline, focusing on unique applications across different fields:
Pharmaceutical Research
4-Methoxy-2,5-dimethylaniline is utilized in pharmaceutical research for quality control and as a precursor in the synthesis of various compounds. Its molecular structure has been analyzed for potential applications in drug development .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the formation of Schiff bases, which are useful in synthesizing various organic compounds .
Material Science
In material science, 4-Methoxy-2,5-dimethylaniline is used to grow organic crystals like 4-methoxy-2-nitroaniline, which have potential applications in nonlinear optics and electronics .
Analytical Chemistry
It is also used in analytical chemistry for methods such as NMR, HPLC, LC-MS, and UPLC to analyze chemical properties and purity .
Veterinary Medicine
Similar to its use in pharmaceuticals, this compound may also be used in quality control for veterinary medicine due to its chemical properties .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-methoxy-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKVENPXPQNFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,5-dimethylaniline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)
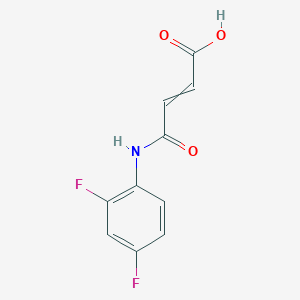

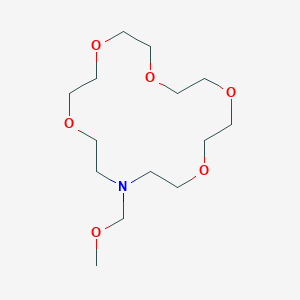

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide](/img/structure/B168961.png)
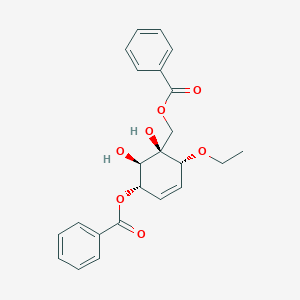
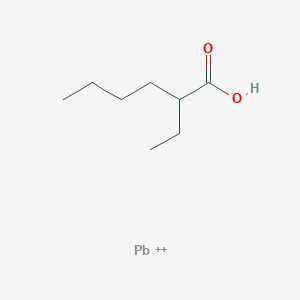
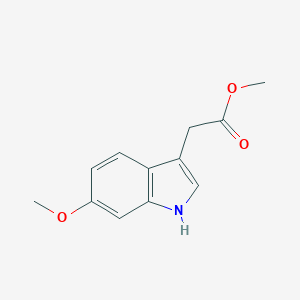
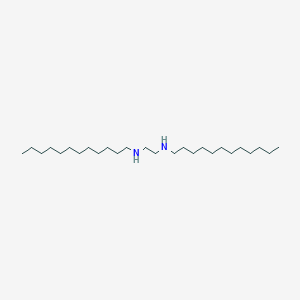
![1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B168977.png)
![Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate](/img/structure/B168978.png)
![1,4,5,6-Tetrahydrocyclopenta[b]pyrrole](/img/structure/B168980.png)